N-(3-Fluorophenyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide

Catalog No.
S8393276
CAS No.
M.F
C15H19FN2O2
M. Wt
278.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Fluorophenyl)-8-oxa-2-azaspiro[4.5]decane-4-c...

Product Name

N-(3-Fluorophenyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide

IUPAC Name

N-(3-fluorophenyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide

Molecular Formula

C15H19FN2O2

Molecular Weight

278.32 g/mol

InChI

InChI=1S/C15H19FN2O2/c16-11-2-1-3-12(8-11)18-14(19)13-9-17-10-15(13)4-6-20-7-5-15/h1-3,8,13,17H,4-7,9-10H2,(H,18,19)

InChI Key

ARXJSUDQSVVMBX-UHFFFAOYSA-N

SMILES

C1COCCC12CNCC2C(=O)NC3=CC(=CC=C3)F

Canonical SMILES

C1COCCC12CNCC2C(=O)NC3=CC(=CC=C3)F

N-(3-Fluorophenyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide is a synthetic compound classified as a spirocyclic compound. Its structure features a unique spiro configuration, where two rings are interconnected through a single atom, specifically an oxygen atom in this case. The addition of a fluorophenyl group enhances its chemical diversity, making it an interesting subject for research across various scientific fields, including medicinal chemistry and material science.

  • Oxidation: This compound can be oxidized to yield various oxidized derivatives.
  • Reduction: Reduction reactions can modify the functional groups present in the molecule.
  • Substitution: The fluorophenyl group can participate in substitution reactions, allowing the fluorine atom to be replaced by different substituents.

Common Reagents and Conditions

Reagents commonly used in these reactions include:

  • Oxidizing agents: Such as potassium permanganate for oxidation processes.
  • Reducing agents: Like lithium aluminum hydride for reduction reactions.
  • Nucleophiles: Employed in substitution reactions.

The specific conditions for these reactions—such as temperature, solvents, and reaction time—vary depending on the desired transformation.

Major Products Formed

The products resulting from these reactions depend on the reagents and conditions applied. For instance, oxidation may lead to various oxidized spirocyclic derivatives, while substitution could yield an array of substituted spirocyclic compounds.

The synthesis of N-(3-Fluorophenyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide typically involves multi-step processes. A notable method includes the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, which proceeds via tandem radical addition and dearomatizing cyclization.

Industrial Production Methods

While comprehensive industrial production methods are not well-documented, scaling up laboratory synthesis would involve optimizing reaction conditions and using industrial-grade reagents in large-scale reactors to facilitate bulk production.

N-(3-Fluorophenyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide has several applications:

  • In Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
  • In Biology: Its potential biological activities make it a candidate for therapeutic research.
  • In Medicine: Ongoing studies explore its efficacy as a therapeutic agent due to its distinct chemical structure.
  • In Industry: The compound's unique properties contribute to new materials development and innovative chemical processes.

The interaction studies involving N-(3-Fluorophenyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide focus on its binding affinity to various molecular targets. These studies aim to elucidate how the compound modulates biological pathways through receptor interactions or enzyme inhibition. Although specific interaction profiles are still being characterized, preliminary findings suggest that its spirocyclic nature is crucial for its biological activity.

Several compounds share structural similarities with N-(3-Fluorophenyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
8-Oxa-2-azaspiro[4.5]decaneSpirocyclicLacks fluorine substitution; simpler structure
2-Oxa-8-azaspiro[4.5]decaneSpirocyclicDifferent positioning of oxygen; no carboxamide
2-Azaspiro[4.5]decaneSpirocyclicAbsence of oxygen; lacks additional functional groups
N-(3-Chlorophenyl)-8-oxa-2-azaspiro[4.5]decaneSpirocyclicChlorine instead of fluorine; different biological properties

N-(3-Fluorophenyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide stands out due to its specific fluorinated phenyl group and carboxamide functionality, which may enhance its biological activity compared to similar compounds without these features .

The spiro[4.5]decane scaffold has undergone extensive optimization since its early applications in alkaloid synthesis. Its adoption in drug discovery accelerated in the 2010s with the recognition that spirocyclic frameworks enhance molecular rigidity, thereby improving target selectivity and reducing off-target effects. For example, the 6-aza-spiro[4.5]decane hydrochloride derivative demonstrated enhanced metabolic stability and hERG channel safety profiles compared to linear analogs.

Recent advances in diastereoselective synthesis, such as the TBDMSOTf-mediated cyclization of α,β-unsaturated amides, have enabled precise control over spirocyclic stereochemistry. This methodological breakthrough has allowed medicinal chemists to systematically explore structure-activity relationships (SAR) while maintaining favorable physicochemical properties like log D7.4 values between 1.5–3.0.

Significance of Fluorinated Aromatic Substituents in Bioactive Compounds

The strategic incorporation of fluorine atoms into drug candidates improves bioavailability through multiple mechanisms:

  • Metabolic stabilization: C–F bonds resist oxidative degradation by cytochrome P450 enzymes.
  • Enhanced binding affinity: Fluorine's electronegativity (χ = 4.0) facilitates dipole-dipole interactions with protein targets.
  • Lipophilicity modulation: Aryl fluorination typically increases log P by 0.25–0.5 units, improving membrane permeability.

In N-(3-Fluorophenyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide, the meta-fluorine position on the phenyl ring optimizes steric compatibility with hydrophobic binding pockets while minimizing polar surface area.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

278.14305602 g/mol

Monoisotopic Mass

278.14305602 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

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